Cas no 2229376-68-3 (ethyl 4-(1-amino-2-methoxypropan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate)

Ethyl 4-(1-amino-2-methoxypropan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate is a pyrazole-based compound featuring a multifunctional structure with an amino and methoxy substituent. Its unique molecular architecture, combining a pyrazole core with an ethyl ester group, makes it a versatile intermediate in organic synthesis and medicinal chemistry applications. The presence of both amino and methoxy functionalities enhances its reactivity, enabling its use in the development of pharmacologically active molecules. This compound is particularly valuable for researchers exploring heterocyclic chemistry, offering potential as a building block for drug discovery or agrochemical applications. Its stability and well-defined reactivity profile ensure consistent performance in synthetic workflows.
ethyl 4-(1-amino-2-methoxypropan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate structure
2229376-68-3 structure
商品名:ethyl 4-(1-amino-2-methoxypropan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate
CAS番号:2229376-68-3
MF:C11H19N3O3
メガワット:241.286862611771
CID:6207087
PubChem ID:165835113

ethyl 4-(1-amino-2-methoxypropan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate 化学的及び物理的性質

名前と識別子

    • ethyl 4-(1-amino-2-methoxypropan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate
    • 2229376-68-3
    • EN300-1778450
    • インチ: 1S/C11H19N3O3/c1-5-17-10(15)9-8(6-14(3)13-9)11(2,7-12)16-4/h6H,5,7,12H2,1-4H3
    • InChIKey: MGLWSAWHTDWBKH-UHFFFAOYSA-N
    • ほほえんだ: O(C)C(C)(CN)C1=CN(C)N=C1C(=O)OCC

計算された属性

  • せいみつぶんしりょう: 241.14264148g/mol
  • どういたいしつりょう: 241.14264148g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 6
  • 複雑さ: 275
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.3
  • トポロジー分子極性表面積: 79.4Ų

ethyl 4-(1-amino-2-methoxypropan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1778450-1g
ethyl 4-(1-amino-2-methoxypropan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate
2229376-68-3
1g
$1872.0 2023-09-20
Enamine
EN300-1778450-10g
ethyl 4-(1-amino-2-methoxypropan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate
2229376-68-3
10g
$8049.0 2023-09-20
Enamine
EN300-1778450-0.05g
ethyl 4-(1-amino-2-methoxypropan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate
2229376-68-3
0.05g
$1573.0 2023-09-20
Enamine
EN300-1778450-2.5g
ethyl 4-(1-amino-2-methoxypropan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate
2229376-68-3
2.5g
$3670.0 2023-09-20
Enamine
EN300-1778450-5.0g
ethyl 4-(1-amino-2-methoxypropan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate
2229376-68-3
5g
$5429.0 2023-06-02
Enamine
EN300-1778450-0.1g
ethyl 4-(1-amino-2-methoxypropan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate
2229376-68-3
0.1g
$1648.0 2023-09-20
Enamine
EN300-1778450-0.25g
ethyl 4-(1-amino-2-methoxypropan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate
2229376-68-3
0.25g
$1723.0 2023-09-20
Enamine
EN300-1778450-1.0g
ethyl 4-(1-amino-2-methoxypropan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate
2229376-68-3
1g
$1872.0 2023-06-02
Enamine
EN300-1778450-5g
ethyl 4-(1-amino-2-methoxypropan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate
2229376-68-3
5g
$5429.0 2023-09-20
Enamine
EN300-1778450-0.5g
ethyl 4-(1-amino-2-methoxypropan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate
2229376-68-3
0.5g
$1797.0 2023-09-20

ethyl 4-(1-amino-2-methoxypropan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate 関連文献

ethyl 4-(1-amino-2-methoxypropan-2-yl)-1-methyl-1H-pyrazole-3-carboxylateに関する追加情報

Introduction to Ethyl 4-(1-amino-2-methoxypropan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate (CAS No. 2229376-68-3)

Ethyl 4-(1-amino-2-methoxypropan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate, with the CAS number 2229376-68-3, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to the pyrazole class, which has garnered considerable attention due to its diverse biological activities and potential therapeutic applications. Pyrazole derivatives are known for their role in various pharmacological interventions, including anti-inflammatory, antiviral, and anticancer properties.

The molecular structure of Ethyl 4-(1-amino-2-methoxypropan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate features a pyrazole core substituted with an ethyl carboxylate group at the 3-position, a methyl group at the 1-position, and a 1-amino-2-methoxypropan-2-yl side chain at the 4-position. This specific arrangement of functional groups contributes to its unique chemical and biological properties, making it a valuable scaffold for drug discovery and development.

In recent years, there has been a growing interest in pyrazole derivatives due to their ability to modulate various biological pathways. The presence of both amino and methoxy functional groups in the side chain enhances the compound's reactivity and binding affinity to biological targets. This has led to extensive research into its potential applications in medicinal chemistry.

One of the most compelling aspects of Ethyl 4-(1-amino-2-methoxypropan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate is its versatility as a pharmacophore. The pyrazole core is a well-documented scaffold for developing drugs that interact with enzymes and receptors involved in disease processes. For instance, studies have shown that pyrazole derivatives can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammation and pain management.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of Ethyl 4-(1-amino-2-methoxypropan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate with various biological targets. These studies have highlighted its potential as an inhibitor of kinases, which are frequently overactive in cancer cells. By targeting kinases, this compound could potentially disrupt signaling pathways that promote tumor growth and metastasis.

The synthesis of Ethyl 4-(1-amino-2-methoxypropan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the ethyl carboxylate group at the 3-position of the pyrazole ring is particularly critical, as it influences the compound's solubility and bioavailability. Additionally, the protection and deprotection of functional groups during synthesis must be carefully managed to avoid unwanted side reactions.

In vitro studies have demonstrated promising results regarding the biological activity of Ethyl 4-(1-amino-2-methoxypropan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate. These studies have shown that it exhibits inhibitory effects on several enzymes and receptors relevant to human health. For example, it has been found to inhibit COX enzymes, which are involved in the production of prostaglandins that mediate inflammation and pain.

The compound's ability to interact with biological targets also suggests potential applications in treating neurological disorders. Pyrazole derivatives have been investigated for their ability to modulate neurotransmitter systems, which could make them useful in managing conditions such as depression, anxiety, and epilepsy. Further research is needed to fully elucidate these mechanisms and explore their therapeutic implications.

The pharmacokinetic properties of Ethyl 4-(1-amino-2-methoxypropan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate are also an area of active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its clinical efficacy and safety profile. Preclinical studies have begun to address these aspects, providing valuable insights into its potential as a drug candidate.

The role of computational methods in drug discovery has significantly enhanced the development process for compounds like Ethyl 4-(1-amino-2-methoxypropan-2-y]-l)-methyl-lH-pyrazole-l-carboxyll ate. Molecular modeling techniques have allowed researchers to predict how this compound will interact with biological targets at an atomic level. These predictions can guide experimental design and help identify optimal modifications for improving its potency and selectivity.

The future prospects for Ethyl 4-(l-amino-l -methoxypropa-nz -z-y]-l -methyl-l H -pyra zol e -z -car box ylate are promising given its unique structural features and demonstrated biological activity. Ongoing research aims to further optimize its pharmacological properties through structure-based drug design approaches. By leveraging advances in synthetic chemistry and computational biology, scientists hope to develop novel therapeutic agents based on this promising scaffold.

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